

Levofloxacin hydrate CAS number and molecular structure

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Compound of Interest

Compound Name: Levofloxacin Hydrate

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Levofloxacin Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Levofloxacin Hydrate**, a third-generation fluoroquinolone antibiotic. It covers its fundamental chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Levofloxacin is the optically active L-isomer of ofloxacin and exhibits potent broad-spectrum antibacterial activity.[1][2] It is commercially available as a hemihydrate, which is a stable form for pharmaceutical formulations.[3]

Chemical Structure and Identification

- Chemical Name: (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hemihydrate[4]
- CAS Number: 138199-71-0[5]
- Molecular Formula: C₁₈H₂₀FN₃O₄ · 0.5H₂O[5]



Molecular Weight: 370.38 g/mol [5]

Molecular Structure:

Physicochemical Data

The following table summarizes key quantitative data for **levofloxacin hydrate**, essential for formulation and analytical method development.

Property	Value	Reference(s)
Melting Point	214-216°C	[6]
Solubility	Water: ≥ 50 mg/mL (135.00 mM); DMSO: 8.33 mg/mL (22.49 mM)	[5]
pKa (Strongest Acidic)	5.45	[1]
pKa (Strongest Basic)	6.2	[1]
logP	-0.02	[1]
UV λmax	288 nm (in 10% v/v acetonitrile)	[4]

Mechanism of Action

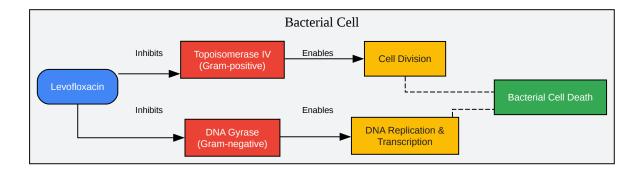
Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8][9][10][11]

- Inhibition of DNA Gyrase: In Gram-negative bacteria, levofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[9] Levofloxacin stabilizes the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[9]
- Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is critical for the separation of daughter chromosomes



following DNA replication.[11] By inhibiting topoisomerase IV, levofloxacin prevents the segregation of replicated DNA, thereby halting cell division.[9]

The following diagram illustrates the signaling pathway of levofloxacin's mechanism of action.



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Caption: Mechanism of action of Levofloxacin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of levofloxacin.

Quantitative Analysis by UV-Spectrophotometry

This method is suitable for the determination of levofloxacin hemihydrate in bulk and pharmaceutical dosage forms.[4]

- Reagents and Materials:
 - Acetonitrile (AR grade)
 - Double reverse osmosis water
 - Levofloxacin hemihydrate reference standard



- UV-Visible Spectrophotometer (e.g., Shimadzu-2450)
- Preparation of Standard Stock Solution:
 - Accurately weigh and dissolve 100 mg of levofloxacin hemihydrate reference standard in 100 mL of 10% v/v acetonitrile to obtain a concentration of 1 mg/mL.
 - From this stock solution, prepare a working standard solution of 100 μg/mL in the same solvent.
- Preparation of Calibration Curve:
 - Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 2 to 12 μg/mL in 10% v/v acetonitrile.
 - Measure the absorbance of each dilution at 288 nm against a blank of 10% v/v acetonitrile.
 - Plot a calibration curve of absorbance versus concentration.
- Sample Preparation:
 - For tablets, weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a quantity of the powder equivalent to 100 mg of levofloxacin and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of 10% v/v acetonitrile, sonicate for 15 minutes, and then dilute to volume with the same solvent.
 - Filter the solution and dilute an aliquot to a final concentration within the calibration range.
- Analysis:
 - Measure the absorbance of the sample preparation at 288 nm.
 - Determine the concentration of levofloxacin in the sample from the calibration curve.



Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This RP-HPLC method is designed for the quantitative determination of levofloxacin in bulk and finished tablet forms.[12]

- Chromatographic Conditions:
 - Column: Shim-pack CLC-ODS (25 cm x 4.6 mm, 5 μm)
 - Mobile Phase: Buffer:Acetonitrile (850:150). The buffer consists of 0.05 M Citric acid monohydrate and 10 mL of 1 M ammonium acetate.
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 293 nm
 - Injection Volume: 20 μL
- Preparation of Standard Solution:
 - Accurately weigh and dissolve about 100 mg of Levofloxacin Hemihydrate reference standard in a 100 mL volumetric flask with 0.1 M HCl to get a 1000 μg/mL solution.
 - \circ Further dilute 5 mL of this solution to 50 mL with distilled water to obtain a final concentration of 100 μ g/mL.
- Preparation of Sample Solution:
 - Weigh and powder 20 tablets.
 - Accurately weigh a quantity of the powder equivalent to 100 mg of Levofloxacin and transfer to a 100 mL volumetric flask.
 - Add 0.1 M HCl, sonicate to dissolve, and make up the volume.
 - Filter the solution and dilute appropriately to a concentration of about 100 μg/mL with distilled water.



- System Suitability:
 - Inject the standard solution six times.
 - The relative standard deviation (% RSD) for the peak areas should be not more than 2.0%.
- Procedure:
 - Inject the standard and sample solutions into the chromatograph.
 - Record the peak areas and calculate the amount of levofloxacin in the sample.

Antimicrobial Susceptibility Testing (AST) - Disk Diffusion Method

This method is used to determine the in vitro susceptibility of bacterial isolates to levofloxacin. [13][14]

- Materials:
 - Levofloxacin disks (5 μg)
 - Mueller-Hinton agar (MHA)
 - Bacterial inoculum equivalent to a 0.5 McFarland standard
 - Sterile swabs
 - Incubator (35 ± 2°C)
 - Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)
- Procedure:
 - Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.



- Within 15 minutes of adjusting the turbidity, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
- Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply a 5 μg levofloxacin disk to the surface of the agar.
- Incubate the plates in an inverted position at $35 \pm 2^{\circ}$ C for 16-20 hours.
- Measure the diameter of the zone of inhibition in millimeters.
- Interpretation:
 - Susceptible: ≥ 16 mm
 - o Intermediate: 13-15 mm
 - Resistant: ≤ 12 mm
 - Note: Interpretive criteria may vary based on the specific guidelines (e.g., CLSI, EUCAST) being followed.

DNA Gyrase Inhibition Assay

This assay determines the inhibitory activity of levofloxacin on the supercoiling activity of bacterial DNA gyrase.[15]

- Reaction Mixture (30 μL):
 - 35 mM Tris-HCl (pH 7.5)
 - 24 mM KCl
 - 4 mM MgCl₂
 - 1.4 mM ATP

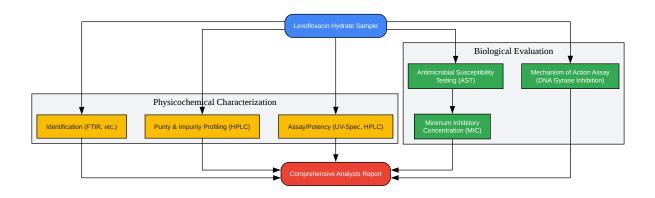


- 5 mM DTT
- 1.8 mM spermidine
- 0.1 mg/mL bovine serum albumin (BSA)
- 0.4 μg DNA gyrase (A and B subunits)
- 0.25–0.5 μg relaxed pBR322 plasmid DNA
- Varying concentrations of levofloxacin
- Procedure:
 - Assemble the reaction mixture on ice.
 - Initiate the reaction by adding the DNA gyrase.
 - Incubate at 25°C for 60 minutes.
 - Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
 - Analyze the DNA topoisomers by agarose gel electrophoresis.
 - Visualize the DNA bands under UV light after staining with ethidium bromide.
- Analysis:
 - The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of levofloxacin.
 - The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined.

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of a **levofloxacin hydrate** sample.





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Caption: Logical workflow for the analysis of **Levofloxacin Hydrate**.

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